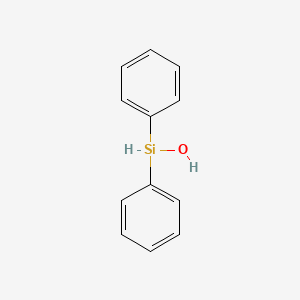

Hydroxy(diphenyl)silane

Description

Structure

2D Structure

Properties

CAS No. |

5906-79-6 |

|---|---|

Molecular Formula |

C12H11OSi |

Molecular Weight |

199.30 g/mol |

IUPAC Name |

hydroxy(diphenyl)silane |

InChI |

InChI=1S/C12H11OSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |

InChI Key |

NYMPGSQKHIOWIO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)O |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hydroxy Diphenyl Silane and Its Precursors

Classic and Evolving Synthetic Routes to Hydroxy(diphenyl)silane

Traditional and developing methods for synthesizing this compound often begin with precursors like dichlorodiphenylsilane (B42835) or employ organometallic reagents. These routes provide foundational and adaptable strategies for accessing this important silanol (B1196071).

A primary and well-established method for synthesizing silanols is through the hydrolysis of halosilanes or alkoxysilanes. acs.orgkyoto-u.ac.jp In the case of this compound, the process typically starts with dichlorodiphenylsilane.

Dichlorodiphenylsilane reacts rapidly with water to form diphenylsilanediol (B146891) and hydrochloric acid. europa.eu This hydrolysis is often carried out in a biphasic system or with a solvent like acetone (B3395972) to manage the reaction and subsequent purification. google.com The initial product, diphenylsilanediol, is a solid that can be isolated. google.com While diphenylsilanediol is a stable compound, careful control of reaction conditions, such as pH and concentration, is necessary to prevent the self-condensation of silanol groups, which leads to the formation of siloxane oligomers and polymers. kyoto-u.ac.jpeuropa.eu

Alkoxysilane derivatives, such as diphenyldimethoxysilane, also serve as effective precursors. scispace.com The hydrolysis of these compounds proceeds under milder conditions, often catalyzed by acid or base, to yield the corresponding silanol. scispace.comresearchgate.net The reaction involves the stepwise replacement of alkoxy groups with hydroxyl groups. scispace.com Similar to the hydrolysis of chlorosilanes, managing the condensation of the resulting silanols is a key consideration for achieving a good yield of the desired monomeric this compound. gelest.com

Table 1: Comparison of Hydrolysis Precursors for this compound Synthesis

| Precursor | Byproduct | Reaction Conditions | Key Considerations |

| Dichlorodiphenylsilane | Hydrochloric Acid | Rapid, often in a two-phase system or with a co-solvent. europa.eugoogle.com | Vigorous reaction, requires neutralization of strong acid byproduct. google.com |

| Diphenyldimethoxysilane | Methanol | Mild, acid or base-catalyzed. scispace.comresearchgate.net | Slower reaction rate, potential for incomplete hydrolysis. |

Organometallic reagents, such as Grignard and organolithium compounds, are fundamental in forming the silicon-carbon bonds necessary for the synthesis of organosilanes, which are precursors to silanols. nottingham.ac.uk These methods typically involve the reaction of an organometallic reagent with a silicon halide or alkoxide.

For the synthesis of diphenyl-substituted silanes, phenylmagnesium bromide (a Grignard reagent) or phenyllithium (B1222949) can be reacted with silicon tetrachloride. Stoichiometric control is crucial in these reactions to achieve the desired degree of substitution. The resulting chlorodiphenylsilane or dichlorodiphenylsilane can then be hydrolyzed to this compound or diphenylsilanediol, respectively.

These organometallic routes are versatile, allowing for the introduction of a wide variety of organic groups onto the silicon atom. However, they require anhydrous reaction conditions and careful handling of the reactive organometallic species.

Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a powerful method for synthesizing functionalized organosilanes that can serve as precursors to this compound. researchgate.netmdpi.com This reaction is typically catalyzed by transition metal complexes, most notably those based on platinum. epfl.ch

A key precursor that can be synthesized via related methods is diphenylsilane (B1312307) (Ph2SiH2). Diphenylsilane itself is a versatile reagent in hydrosilylation reactions, used to reduce various functional groups. organic-chemistry.orgorganic-chemistry.org The synthesis of diphenylsilane often involves the reduction of dichlorodiphenylsilane using a suitable reducing agent.

Once obtained, diphenylsilane can be used in catalytic hydrosilylation reactions with various unsaturated substrates. The resulting functionalized diphenylsilanes can then be converted to the corresponding silanols through oxidation of the Si-H bond. This approach offers a modular way to build complex organosilanes with tailored properties.

Catalytic Strategies in this compound Synthesis

Modern synthetic efforts are increasingly focused on catalytic methods that offer greater efficiency, selectivity, and sustainability. These strategies often involve transition metal catalysts and align with the principles of green chemistry.

Transition metal catalysts play a pivotal role in the synthesis of silanols through the oxidation of hydrosilanes. kyoto-u.ac.jp Catalysts based on rhodium, iridium, cobalt, and nickel have been shown to be effective for the hydrolytic oxidation of hydrosilanes with water. acs.orgnih.govacs.org

For instance, rhodium and iridium complexes can catalyze the reaction of diphenylsilane with water to selectively produce diphenylsilanediol or, under controlled conditions, the intermediate this compound. acs.org The choice of metal and ligand can influence the product distribution, allowing for tailored synthesis. acs.org Ruthenium complexes have also been utilized for the oxidation of phenylsilanes to the corresponding silanols in high yield. kyoto-u.ac.jp

Nickel-catalyzed hydrosilylation of alkenes is another important transformation, providing access to a wide range of organosilane precursors. epfl.chrsc.org These catalytic systems often exhibit high activity and selectivity, even with functionalized substrates. epfl.ch

Table 2: Selected Transition Metal Catalysts for Silanol Synthesis

| Metal Catalyst System | Precursor | Product | Key Features |

| Rhodium Complexes acs.org | Dihydrosilanes | Hydrosilanols, Silanediols | High selectivity depending on catalyst and substrate. acs.org |

| Iridium Complexes acs.org | Diphenylsilane | Diphenylsilanediol | Efficient catalysis at room temperature. acs.org |

| Ruthenium Complexes kyoto-u.ac.jp | Phenylsilanes | Silanols | Excellent yields with minimal side products. kyoto-u.ac.jp |

| Nickel Pincer Complexes mdpi.com | Alkenes and Secondary Silanes | Alkylsilanes | High turnover frequencies and numbers. mdpi.com |

| Cobalt Complexes researchgate.netacs.org | Alkenes and Hydrosilanes | Alkylsilanes | High anti-Markovnikov selectivity. mdpi.comacs.org |

In line with the principles of green chemistry, there is a growing focus on developing more environmentally benign methods for organosilanol synthesis. catalysis.blogopcw.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jptcp.com

One key strategy is the use of water as both a solvent and a reactant in the catalytic hydrolysis of hydrosilanes. jptcp.comacs.org This atom-efficient process generates hydrogen gas as the only byproduct. acs.org The development of water-soluble or heterogeneous catalysts that can be easily separated and recycled further enhances the sustainability of these methods. catalysis.blog

Biocatalysis, using enzymes to perform chemical transformations, represents another promising green approach. catalysis.blog While still an emerging area for organosilicon chemistry, enzymatic oxidation of hydrosilanes to silanols has been demonstrated, offering a highly selective and environmentally friendly synthetic route. acs.orgnih.gov Additionally, the use of greener solvents and reaction conditions, such as microwave-assisted synthesis, contributes to reducing the environmental footprint of organosilanol production. jptcp.comresearchgate.net

Convergent and Divergent Synthetic Approaches for Functionalized this compound Derivatives

The construction of functionalized organosilanes can be strategically categorized into convergent and divergent pathways. A divergent synthesis begins with a core molecule that is sequentially and selectively functionalized, allowing for the creation of a library of related compounds from a common intermediate. acs.orgresearchgate.net Conversely, a convergent synthesis involves the independent synthesis of complex fragments of the target molecule, which are then coupled together in the final stages. iranchembook.iracs.org

Divergent Synthesis:

A prime example of a divergent approach is the sequential functionalization of diphenylsilane. acs.org This method leverages the chemoselective reactivity of the two hydride groups on the silicon atom. The synthesis begins with a hydrosilylation step, where diphenylsilane reacts with a functionalized alkene in the presence of a catalyst, such as Wilkinson's catalyst (RhCl(PPh₃)₃), to form the first carbon-silicon bond. acs.org This initial reaction yields a difunctionalized hydridosilane. The remaining Si-H bond can then be subjected to a different chemical transformation. For instance, reduction of the hydridosilane with lithium metal generates a silyl (B83357) lithium reagent. acs.org This highly reactive intermediate can then be added to an electrophile, such as a chiral tert-butanesulfinimine, to create a second, distinct C-Si bond with high diastereoselectivity. acs.org This step-wise approach allows for the introduction of two different functional groups onto the diphenylsilane scaffold, starting from a single, simple precursor.

Convergent Synthesis:

| Approach | Key Precursor | Key Reagents & Reactions | Resulting Derivative Type | Reference |

|---|---|---|---|---|

| Divergent | Diphenylsilane | 1. Hydrosilylation (e.g., with an alkene, RhCl(PPh₃)₃) 2. Lithiation (Li metal) 3. Addition to electrophile (e.g., chiral sulfinimine) | Asymmetrically difunctionalized diphenylsilanes | acs.org |

| Convergent | Dichlorodiphenylsilane & 1,4-Dibromobenzene | 1. Grignard/Lithiation to form bis(4-bromophenyl)diphenylsilane (B1267813) 2. Suzuki coupling with a functionalized boronic acid (e.g., 4-hydroxyphenylboronic acid) | Symmetrically complex, functionalized diaryldiphenylsilanes | rsc.org |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of the parent compound, this compound, typically proceeds via the hydrolysis of a stable precursor, most commonly diphenylsilane or diphenylchlorosilane (B167933). The optimization of the synthesis of these precursors is therefore critical to achieving high yields and purity of the final hydroxylated product. A well-documented method involves the reduction of diphenylchlorosilane. google.com

The optimization of this reaction involves a systematic evaluation of several key parameters to maximize product yield and purity, which can reach up to 99.0%. google.com

Reducing Agent : The choice of hydride source is critical. Lithium aluminium hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective catalysts for this transformation. google.com LiAlH₄ is a more powerful reducing agent, but NaBH₄ offers milder reaction conditions and greater safety. The selection depends on the desired reaction rate and scale.

Solvent : The reaction is typically carried out in an aprotic ether solvent, such as tetrahydrofuran (B95107) (THF). google.com The use of anhydrous THF is essential to prevent premature reaction of the highly reactive hydride reagent.

Temperature : Precise temperature control is crucial for minimizing side reactions. The reduction is generally performed at low temperatures, within the range of -10 to 0 °C. google.com Maintaining this temperature ensures a controlled reaction rate and prevents over-reduction or decomposition.

Molar Ratios : The stoichiometry of the reactants significantly impacts the outcome. The molar ratio of diphenylchlorosilane to the hydride catalyst is carefully controlled, often around 2:1, to ensure complete conversion while avoiding excess reagent that would complicate the purification process. google.com

Work-up Procedure : After the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC), the product is carefully worked up. The reaction mixture is added to a dilute inorganic acid solution, such as hydrochloric or sulfuric acid, under an ice bath. google.com This step neutralizes any remaining reducing agent and facilitates the hydrolysis of any remaining Si-Cl or Si-H bonds to the desired Si-OH group, leading to the final this compound product after extraction and purification.

The principles of optimization, such as screening different catalysts, solvents, and bases, are broadly applicable in organosilane chemistry to enhance reaction outcomes. researchgate.netnih.gov

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Precursor | Diphenylchlorosilane | Starting material for reduction. | google.com |

| Reducing Agent | Lithium Aluminium Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) | Provides the hydride for the reduction of the Si-Cl bond. | google.com |

| Solvent | Tetrahydrofuran (THF), anhydrous | Aprotic solvent to dissolve reactants without reacting with the hydride. | google.com |

| Temperature | -10 to 0 °C | Controls reaction rate and minimizes side-product formation. | google.com |

| Work-up | Dilute HCl or H₂SO₄ under ice bath | Neutralizes excess hydride and hydrolyzes the intermediate to the final product. | google.com |

| Monitoring | Thin Layer Chromatography (TLC) | Tracks the progress of the reaction to determine completion. | google.com |

Elucidating Reactivity and Reaction Mechanisms of Hydroxy Diphenyl Silane

Hydrolysis and Condensation Pathways of Hydroxy(diphenyl)silane

The conversion of organosilicon precursors into polysiloxane materials proceeds through two fundamental reaction types: hydrolysis and condensation. This compound is an intermediate in this process, typically formed from the hydrolysis of precursors like diphenyldichlorosilane or diphenyldialkoxysilanes. The subsequent condensation of the resulting silanol (B1196071) groups is the key step in forming the siloxane (Si-O-Si) backbone of polymers.

The formation of siloxane bonds from diphenylsilane (B1312307) derivatives is a multi-step process that begins with the hydrolysis of a suitable precursor, such as diphenyldichlorosilane, to yield diphenylsilanediol (B146891) [Ph₂Si(OH)₂]. This diol serves as the primary monomer for polymerization.

The polymerization itself occurs via polycondensation, where the silanol groups (Si-OH) of monomer units react with each other to form Si-O-Si linkages, eliminating a molecule of water in the process. lew.ro This process can lead to the formation of either linear chain polymers or cyclic oligomers. uni-saarland.de The ratio of these products is influenced by reaction conditions. uni-saarland.de The condensation is a kinetically controlled process that often results in an equilibrium between linear and cyclic species. uni-saarland.de

The general steps for polymerization are:

Hydrolysis: A precursor like diphenyldichlorosilane reacts with water to form diphenylsilanediol and hydrochloric acid.

Condensation: Molecules of diphenylsilanediol react with one another. This can occur intermolecularly to form linear oligomers with terminal silanol groups, or intramolecularly (or between oligomers) to form cyclic species. uni-saarland.de

Polymerization/Oligomerization: The linear oligomers can continue to condense, increasing the chain length and molecular weight of the resulting polysiloxane. lew.rouni-saarland.de Common cyclic products from diphenylsilanediol condensation include the cyclic trimer, (Ph₂SiO)₃, and the cyclic tetramer, octaphenylcyclotetrasiloxane (B1329330) [(Ph₂SiO)₄]. nih.gov

A proposed reaction pathway for a sol-gel reaction involving diphenylsilanediol (DPD) and another silane (B1218182), 3-methacryloxypropyltrimethoxysilane (MEMO), illustrates the complexity of these condensations. The initial step involves a reaction between a hydroxyl group on DPD and a methoxy (B1213986) group on MEMO to form intermediate species. nih.gov Subsequent condensation steps between these intermediates lead to dimer formation and further chain growth. nih.gov

The kinetics of hydrolysis and condensation are critical in controlling the structure and properties of the final polysiloxane material. Studies on diphenylsilanediol and related compounds have revealed several key factors influencing reaction rates.

The condensation kinetics of diphenylsilanediol show a strong dependence on temperature and time. uni-saarland.de As expected, the rate of condensation increases with higher temperatures. uni-saarland.de For instance, thermal condensation of diphenylsilanediol can occur even below its melting point (approx. 140-155°C), indicating a solid-state reaction is possible. uni-saarland.de NMR spectroscopy has been used to monitor the consumption of the silanediol (B1258837) monomer over time at various temperatures, confirming that higher temperatures lead to faster monomer consumption and the formation of oligomers with chain lengths of 2-6 units. uni-saarland.de

The steric bulk of the organic substituents on the silicon atom also significantly impacts the reaction rate. Silanediols with sterically larger substituents, such as 1-naphthylphenylsilanediol, exhibit slower condensation rates compared to diphenylsilanediol. uni-saarland.de

First-principles calculations have been used to predict reaction rates for specific steps. In a co-condensation reaction, the initial step of switching between a diphenylsilanediol hydroxyl and a methoxy group from another silane was predicted to have a rate of 6.8 x 10⁻⁶ s⁻¹ at 300 K. nih.gov The rate for subsequent condensation steps to form larger structures was predicted to be significantly slower, implying that the reaction rate decreases as the nanostructures grow. nih.gov The reactivity of silanol groups in acid-catalyzed condensation is also related to their basicity, which decreases as the length of the siloxane chain increases. lew.ro

Table 1: Factors Influencing the Kinetics of Diphenylsilanediol Condensation

The hydrolysis and condensation of silanols are highly susceptible to catalysis, and their rates are profoundly influenced by environmental conditions such as pH, solvent, and the presence of water.

Catalysts:

Acid and Base Catalysis: Both strong acids and bases are effective catalysts. lew.ro Acid catalysis, for instance using acetic acid, can accelerate hydrolysis while minimizing the subsequent condensation, allowing for the isolation of diphenylsilanediol. In the polycondensation of diphenylsilanediol with other diols, cation-exchanger resins containing sulfonic acid (SO₃H) groups have been successfully employed. lew.ro

Organometallic Catalysis: Organotin compounds are effective catalysts. Small amounts of bis(diphenylhydroxystannyl)methane, [Ph₂(OH)Sn]₂CH₂, can catalyze the condensation of diphenylsilanediol under mild conditions to yield predominantly the cyclic tetramer. researchgate.netacs.org Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective catalyst for the polycondensation reaction between organoalkoxysilanes and organohydrosilanes. sci-hub.se

N-Heterocyclic Carbenes (NHCs): A copper(I)-NHC complex has been shown to catalyze the dehydrogenative self-coupling of diphenylsilane, likely proceeding through a diphenylsilanediol intermediate, to form octaphenylcyclotetrasiloxane. nih.gov

Environmental Factors:

pH: The pH of the reaction medium is a critical factor. Strict pH control is necessary to prevent the premature self-condensation of silanols during their synthesis and isolation. nih.gov Neutralization of acid byproducts (like HCl from chlorosilane hydrolysis) with a mild base such as sodium bicarbonate is a key step in preparing pure diphenylsilanediol.

Solvent: The choice of solvent is crucial for managing reactivity. Using ketonic solvents like acetone (B3395972) or methyl ethyl ketone can keep diphenylsilanediol dissolved, enabling a homogeneous hydrolysis reaction and preventing the formation of suspensions.

Water: Water is a reactant in the hydrolysis step but a product of the condensation step. Its concentration can influence reaction equilibria. In some catalytic systems, water can also act as a co-catalyst, for example, by enabling the dissociation of sulfonic acid groups on a cation-exchange resin. lew.ro

Organometallic Reactions Involving this compound as a Ligand or Reagent

While the condensation of silanols is their most prominent reaction, they can also participate in organometallic chemistry, acting as ligands or reagents. The parent hydrosilane, diphenylsilane, is also a key player in many organometallic transformations that are closely related to the reactivity of its hydroxylated form.

Diphenylsilanediol can react with organometallic species to form complex structures where it acts as a bridging ligand. For example, the reaction of diphenylsilanediol with (p-halophenyl)stibonic acid results in the formation of a cluster with a distorted Sb₄O₄ cubane (B1203433) core, where the diphenylsiloxide units bridge the antimony atoms. researchgate.net

The parent compound, diphenylsilane (Ph₂SiH₂), readily reacts with various transition metal complexes. It reacts with dimethylzirconocene to form hydride-bridged dinuclear zirconium complexes. researchgate.net Similarly, it displaces dihydrogen ligands in ruthenium complexes to form ruthenium σ-Si-H complexes, which are key intermediates in catalytic cycles like nitrile hydrosilylation. whiterose.ac.uk Rhodium(III) and Iridium(III) complexes bearing bidentate phosphine-silyl ligands have been synthesized and shown to be effective catalysts for the controlled hydrolysis of dihydrosilanes to produce hydrosilanols and silanediols, highlighting the interaction between silanes and metal centers. acs.org A ferrocene-based oxazoline (B21484) ligand incorporating a diphenylsilanol (B12336426) group, (S,Rp)-2-[1-(diphenylsilanol)ferrocenyl]-5-tert-butyloxazoline, has also been synthesized, directly demonstrating the integration of the silanol moiety into a complex organometallic ligand framework. d-nb.info

Nucleophilic and Electrophilic Reactivity Profiles of the Silanol Moiety

The silanol group (Si-OH) in this compound exhibits dual reactivity, allowing it to act as either a nucleophile or an electrophile depending on the reaction conditions and the nature of the reaction partner.

Nucleophilic Character: The oxygen atom of the hydroxyl group is electron-rich and can act as a nucleophile. In the base-catalyzed condensation of silanols, the reaction proceeds through a deprotonated silanolate anion (Si-O⁻), which is a potent nucleophile that attacks the electrophilic silicon atom of another silanol molecule.

Electrophilic Character: The silicon atom in the silanol group is electron-deficient due to the electronegativity of the attached oxygen and phenyl groups, making it susceptible to nucleophilic attack. acs.org Under acidic conditions, the hydroxyl group can be protonated to form a -Si-OH₂⁺ species. This enhances the electrophilicity of the silicon atom, making it more readily attacked by a nucleophile, such as the oxygen of another silanol molecule. nih.gov This electrophilic activation is a key principle in acid-catalyzed condensation reactions.

This dual reactivity is central to its role in forming siloxane bonds. Furthermore, the reactivity can be modulated. For instance, the formation of siloxycarbenes from the photolysis of diphenylsilacyclohexanone yields a species that undergoes nucleophilic attack on carbonyl groups. cdnsciencepub.com The oxidation of sterically hindered phenylsilanes to silanols can be facilitated under basic conditions that promote nucleophilic attack on the silicon atom. acs.org

Role in Silylation and Desilylation Reactions

Silylation is a common chemical technique for protecting hydroxyl groups in organic synthesis, where an active hydrogen is replaced by a silyl (B83357) group. Desilylation is the reverse process. This compound is the direct product of the desilylation (deprotection) of a tert-butyldiphenylsilyl (TBDPS) ether, a very common protecting group.

Desilylation to Form this compound: The cleavage of a diphenylsilyl ether to yield an alcohol and this compound (or its derivatives) is a key transformation. Various reagents and conditions can achieve this, often with high chemoselectivity. For example, TBDPS ethers can be deprotected using:

A catalytic amount of acetyl chloride in methanol. organic-chemistry.org

Fluorosilicic acid, where conditions can be tuned for selectivity. thieme-connect.de

Sodium tetrachloroaurate(III) dihydrate, which can selectively cleave aliphatic tert-butyldimethylsilyl (TBS) ethers in the presence of TBDPS ethers. scispace.com

Silylation Reactions: While chlorosilanes are the most common silylating agents, silanols themselves can act as silylating reagents in dehydrative condensation reactions. google.com In this process, a silanol, such as this compound, reacts directly with an alcohol in the presence of a suitable catalyst to form a silyl ether and water. This offers a more environmentally benign alternative to methods that produce stoichiometric amounts of hydrogen chloride. google.com

Additionally, the reactivity of the Si-H bond in the parent diphenylsilane is harnessed in hydrosilylation reactions, which can be considered a form of silylation. organic-chemistry.orgorganic-chemistry.org For instance, an Ir-catalyzed reaction can achieve the dehydrosilylation of N-hydroxyamides followed by hydrosilylation, demonstrating the transfer of a silyl group. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization Techniques for Hydroxy Diphenyl Silane

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Hydroxy(diphenyl)silane, offering unambiguous information about the hydrogen, carbon, and silicon environments within the molecule.

Proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR spectroscopy each provide unique and complementary data for the complete structural assignment of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons. The protons on the phenyl rings typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The proton of the hydroxyl group (-OH) gives rise to a signal whose chemical shift is variable and dependent on factors such as solvent and concentration, but generally appears in the region of 0.5-5.0 ppm. pdx.edu The proton directly attached to the silicon atom (Si-H) is expected to resonate in a specific region, which for the related diphenylsilane (B1312307) is observed around 4.93 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the two phenyl groups will show signals in the aromatic region, typically between 125 and 150 ppm. libretexts.org Due to the symmetry of the diphenyl groups, fewer signals than the total number of carbon atoms may be observed. The carbon atom directly attached to the silicon (ipso-carbon) will have a distinct chemical shift compared to the ortho, meta, and para carbons of the phenyl rings.

²⁹Si NMR Spectroscopy: ²⁹Si NMR is a powerful tool for directly probing the silicon environment. The chemical shift of the silicon nucleus is sensitive to the nature of the substituents attached to it. For silanes, the ²⁹Si chemical shifts can vary over a wide range. researchgate.net In tetracoordinate silicon compounds, the introduction of electronegative substituents like a hydroxyl group generally leads to a shift in the ²⁹Si resonance. unige.chsemanticscholar.org The specific chemical shift for this compound provides key information about the electronic environment around the silicon atom.

Table 1: Typical NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Phenyl (Ar-H) | 7.0 - 8.0 |

| Hydroxyl (Si-OH) | 0.5 - 5.0 | |

| Silane (B1218182) (Si-H) | ~4.9 | |

| ¹³C | Phenyl (Ar-C) | 125 - 150 |

To investigate the three-dimensional structure and dynamic processes of this compound, advanced NMR techniques are employed. These methods go beyond simple structural connectivity to provide insights into spatial relationships and molecular motion.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of protons within the molecule. diva-portal.org This information is crucial for understanding the preferred conformation of the phenyl groups relative to the Si-OH and Si-H bonds.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as the rotation around the Si-C bonds. Changes in the appearance of the NMR signals with temperature can provide information about the energy barriers associated with these conformational changes.

2D Correlation Spectroscopy: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all the ¹H and ¹³C signals, especially for the complex aromatic region. ipb.pt HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range C-H couplings over two or three bonds, helping to piece together the complete molecular structure.

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and the nature of the chemical bonds present in this compound.

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups.

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding.

Si-H Stretching: A strong, sharp band is expected in the range of 2080-2280 cm⁻¹ corresponding to the Si-H stretching vibration. gelest.com The exact position is sensitive to the other substituents on the silicon atom.

Aromatic C-H Stretching: Absorptions above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the phenyl rings.

Aromatic C=C Stretching: Bands in the 1600-1430 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic rings. gelest.com

Si-Ph Stretching: A characteristic band for the Si-phenyl linkage is typically observed.

Si-O Stretching: The Si-O stretching vibration is also expected to give a strong absorption band.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| Si-H | Stretching | 2080 - 2280 (strong, sharp) |

| Aromatic C=C | Stretching | 1600 - 1430 |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability.

Symmetric Vibrations: Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. The symmetric stretching of the phenyl rings often gives rise to strong Raman signals.

Si-H Vibration: The Si-H stretching vibration is also typically observable in the Raman spectrum. jkps.or.kr

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., MALDI-TOF MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like silanes. nih.govdss.go.th In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide valuable structural information, with common losses including the phenyl group, the hydroxyl group, and the hydrogen atom attached to silicon.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is a soft ionization technique that is particularly useful for analyzing molecules that might be prone to fragmentation under harder ionization methods. lcms.cznih.gov While less common for small molecules like this compound compared to polymers or biomolecules, it can be employed to obtain the molecular weight with high accuracy. In a typical MALDI experiment, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle ionization of the analyte, often as a protonated or sodiated species ([M+H]⁺ or [M+Na]⁺). This technique minimizes fragmentation and provides a clear indication of the molecular weight.

Table 3: Common Fragments in the Mass Spectrum of Phenyl-Substituted Silanes

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-H]⁺ | Loss of a hydrogen atom |

| [M-OH]⁺ | Loss of a hydroxyl group |

| [M-C₆H₅]⁺ | Loss of a phenyl group |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise arrangement of atoms within a crystalline solid. For this compound (diphenylsilanediol), single-crystal and powder XRD studies have been employed to elucidate its crystal structure and unit cell parameters.

Early crystallographic data were refined in a 1978 study by Kistenmacher, Rossi, and Frevel, who utilized precision powder diffraction techniques to resolve conflicting unit-cell data. uni-saarland.deacs.org Their analysis confirmed that diphenylsilanediol (B146891) crystallizes in the triclinic system. uni-saarland.deacs.org The determined structure reveals a tetrahedral arrangement around the central silicon atom, with the molecule participating in hydrogen bonding, forming columnar structures in the solid state. nih.gov The precise cell constants were refined from powder data using Cr Kα1 radiation. uni-saarland.deacs.org These foundational structural details are critical for understanding the intermolecular interactions that govern the material's bulk properties and its behavior in solid-state reactions. uni-saarland.deacs.org

| Crystallographic Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic | uni-saarland.deacs.org |

| a | 14.493 (5) Å | uni-saarland.deacs.org |

| b | 15.012 (6) Å | uni-saarland.deacs.org |

| c | 9.897 (6) Å | uni-saarland.deacs.org |

| α | 100.84 (9)° | uni-saarland.deacs.org |

| β | 100.01 (5)° | uni-saarland.deacs.org |

| γ | 120.77 (5)° | uni-saarland.deacs.org |

| Unit Cell Volume (U) | 1721.6 ų | uni-saarland.deacs.org |

| Formula Units per Cell (Z) | 6 | uni-saarland.deacs.org |

| Density (measured, Dm) | 1.255 (3) g cm⁻³ | uni-saarland.deacs.org |

| Density (calculated, Dx) | 1.252 g cm⁻³ | uni-saarland.deacs.org |

Electron Microscopy for Morphological and Surface Investigations (e.g., SEM)

Thermal Analysis Methods for Investigating Stability and Transformation Processes (e.g., TGA/DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for investigating the stability of a compound as a function of temperature. These methods detect mass changes (TGA) and heat flow differences (DTA) associated with processes like melting, decomposition, and condensation.

For this compound, thermal stability is a key consideration, as it is known to undergo self-condensation upon heating, eliminating water to form siloxane oligomers and polymers. nih.gov This transformation process is the basis for its use in synthesizing polysiloxanes. uni-saarland.de Supplier data sheets consistently report a melting point accompanied by decomposition, typically in the range of 138-147 °C, indicating its limited thermal stability. nih.govresearchgate.net

A detailed investigation into the solventless thermal condensation of diphenylsilanediol provides direct insight into its transformation. uni-saarland.de A gravimetric study, which functions as an isothermal TGA experiment, monitored the mass loss of the compound over time at elevated temperatures. uni-saarland.de The mass loss corresponds to the release of water as the silanol (B1196071) groups condense to form Si-O-Si linkages. The rate and extent of this condensation were found to be highly dependent on the temperature. At 160 °C, the reaction proceeds significantly faster and to a greater extent than at 140 °C, demonstrating a clear temperature-dependent stability and transformation profile. uni-saarland.de

| Temperature | Time (minutes) | Mass Loss (%) | Source |

|---|---|---|---|

| 140 °C | ~100 | ~1.0 | uni-saarland.de |

| ~200 | ~1.5 | ||

| ~300 | ~1.8 | ||

| 150 °C | ~100 | ~2.5 | uni-saarland.de |

| ~200 | ~3.5 | ||

| ~300 | ~4.0 | ||

| 160 °C | ~100 | ~4.2 | uni-saarland.de |

| ~200 | ~5.5 | ||

| ~300 | ~6.0 |

Theoretical and Computational Investigations of Hydroxy Diphenyl Silane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic structure, geometry, and spectroscopic properties of Hydroxy(diphenyl)silane.

Density Functional Theory (DFT) is a widely used computational method to determine the equilibrium geometry and vibrational frequencies of molecules. For silanols, including derivatives of this compound, geometry optimizations are commonly performed using the B3LYP functional combined with a basis set such as 6-31G(d,p). This level of theory has been shown to provide reliable predictions of molecular structures.

Vibrational frequency calculations are also a standard output of DFT studies. These calculations can predict the infrared (IR) and Raman spectra of the molecule. For diphenylsilanediol (B146891), a related compound, the O-H stretching vibration (νOH) band is observed experimentally in the range of 3150-3300 cm⁻¹. Theoretical calculations for this compound would be expected to predict the νOH band in a similar region, along with characteristic frequencies for Si-O, Si-C, and phenyl group vibrations.

Table 1: Representative Calculated Geometric Parameters for a Diphenylsilanol (B12336426) Derivative

| Parameter | Value (Å or °) |

| Si(1)-O(1) | 1.643 |

| Si(1)-C(10) | 1.841 |

| Si(1)-C(9) | 1.842 |

| O(1)-Si(1)-C(10) | 109.8 |

| O(1)-Si(1)-C(9) | 108.3 |

| C(10)-Si(1)-C(9) | 111.4 |

Note: Data is for (4-methoxyphenyl)diphenylsilanol as a representative example.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are also employed to study silanols. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic and spectroscopic predictions. While specific studies focusing solely on this compound using high-level ab initio methods were not identified in the provided search results, such methods are generally used to benchmark results from more computationally efficient DFT calculations. For instance, ab initio calculations have been used to investigate the structure and vibrational spectra of related molecules like silacyclobutanes.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For organosilicon compounds, the HOMO is often associated with the silicon atom and its bonds, while the LUMO can be located on the silicon or the organic substituents. In this compound, the phenyl groups would also play a significant role in the nature of these frontier orbitals.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions that are prone to electrophilic or nucleophilic attack. For this compound, the MEP map would be expected to show a negative potential (red/yellow) around the oxygen atom of the hydroxyl group, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), highlighting its electrophilic character and role as a hydrogen bond donor. The phenyl rings would show regions of negative potential above and below the plane of the rings, associated with the π-electron system.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound, most notably its condensation to form siloxanes. DFT calculations can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

The condensation of silanols is a key reaction, and theoretical studies have investigated its mechanism under different conditions (acidic, basic, and neutral). These studies suggest that the reaction proceeds through a series of steps involving the formation of intermediate complexes and transition states. For example, in a base-catalyzed condensation, a silanolate anion is formed, which then attacks another silanol (B1196071) molecule. In an acid-catalyzed process, a protonated silanol is the reactive species. DFT calculations can determine the activation energies for these different pathways, providing insights into the reaction kinetics.

Conformational Analysis using Computational Approaches

The phenyl groups in this compound can rotate around the Si-C bonds, leading to different conformations. Computational methods can be employed to explore the conformational landscape of the molecule and identify the most stable conformers. This is typically done by systematically rotating the relevant dihedral angles and calculating the energy of each resulting conformation. The results of such a conformational search can reveal the preferred orientation of the phenyl groups and the hydroxyl group. For more complex molecules, stochastic search methods or molecular dynamics simulations can be used to explore the conformational space more broadly.

Simulation of Intermolecular Interactions and Aggregation Behavior

This compound molecules can interact with each other through hydrogen bonding involving the hydroxyl groups, as well as through π-π stacking interactions between the phenyl rings. These intermolecular forces can lead to the formation of dimers, trimers, and larger aggregates. Computational studies on silanol clusters have shown that cyclic structures are often favored. For instance, DFT studies on silanol trimers and tetramers indicate that the association energies per monomer increase with the size of the aggregate, with tetramers being particularly stable.

Molecular dynamics (MD) simulations can provide a dynamic picture of these interactions and the aggregation process in the condensed phase. By simulating a system containing many this compound molecules over time, MD can reveal how they self-assemble and the structure of the resulting aggregates. Such simulations are valuable for understanding the macroscopic properties of the material that arise from these molecular-level interactions. For example, simulations of poly(dimethyl-co-diphenyl)siloxane, a related polymer, have been used to study its structure and dynamics, highlighting the importance of the phenyl groups in its properties.

Applications of Hydroxy Diphenyl Silane in Advanced Materials and Catalysis Research

Role in Adhesion Promotion and Surface Modification Technologies

Organofunctional silanes, including hydroxysilanes like hydroxy(diphenyl)silane, are pivotal in adhesion promotion by acting as molecular bridges between inorganic and organic materials. dakenchem.com The mechanism hinges on the dual reactivity of the silane (B1218182) molecule. The hydroxyl group (-OH) on the silicon atom can react with hydroxyl groups present on the surface of inorganic substrates such as glass, metals, and silica (B1680970). mdpi.comresearchgate.net This reaction, a condensation process, forms stable covalent siloxane bonds (Si-O-substrate), effectively grafting the silane onto the inorganic surface. researchgate.netgoogle.comulisboa.pt

Simultaneously, the organic moieties—in this case, the diphenyl groups—are oriented away from the surface. These groups can physically entangle or chemically react with an overlying polymer matrix, such as an adhesive, sealant, or coating. dakenchem.commdpi.com This creates a strong and durable interface, improving adhesion and enhancing resistance to environmental factors like moisture and heat. dakenchem.com Silanes can be applied as a primer to the substrate or blended directly into the polymer formulation. sisib.com The application as a primer is often more effective as it ensures the silane is concentrated at the interface where adhesion is critical. sisib.com

The process of surface modification using silanes can significantly alter the surface properties of a material. flintbox.com For instance, it can change the wettability, transforming a hydrophilic surface to a hydrophobic one, or introduce specific functionalities for further chemical reactions. ulisboa.ptflintbox.com Research has shown that hydrosilanes, in the presence of a catalyst, can achieve rapid and efficient surface modification at room temperature, a significant improvement over conventional methods that require elevated temperatures and longer reaction times. flintbox.com

Table 1: Overview of Silane Application in Surface Modification

| Application Method | Mechanism of Action | Key Advantages | Typical Substrates |

| Primer Application | A dilute solution of silane is applied to the substrate before the main coating. The silane reacts with surface hydroxyl groups. sisib.com | Concentrates the adhesion promoter at the interface for maximum effect. sisib.com | Glass, metals, ceramics, siliceous fillers. specialchem.com |

| Integral Blend | Silane is mixed directly into the adhesive or coating formulation. It migrates to the interface over time. sisib.com | Simplifies the application process to a single step; can also improve crosslinking within the polymer matrix. sisib.com | Polymers reinforced with inorganic fillers. specialchem.com |

| Vapor Deposition | Substrates are exposed to silane vapor, leading to the formation of a thin, covalently bonded layer. ulisboa.pt | Provides uniform, thin-film coatings and is suitable for complex geometries. | Silicon dioxide, gold films, various polymers. ulisboa.pt |

Precursor Chemistry for Inorganic-Organic Hybrid Materials

The ability of this compound to undergo condensation reactions makes it a valuable precursor for synthesizing a range of complex, well-defined inorganic-organic hybrid materials.

Silsesquioxanes are a class of organosilicon compounds with the general formula [RSiO₃/₂]ₙ, characterized by their cage-like or polymeric structures. wikipedia.org These materials combine the thermal stability and rigidity of an inorganic silicate (B1173343) core with the functionality and processability of organic substituents. wikipedia.org The synthesis of silsesquioxanes often involves the hydrolysis and condensation of organotrichlorosilanes or organotrialkoxysilanes. wikipedia.orgrsc.org

This compound and related silanols are key intermediates in these processes. rsc.org For instance, the controlled condensation of diphenylsilanediol (B146891), which can be formed from the hydrolysis of precursors, leads to the formation of polyphenylsilsesquioxanes (PPSQ). nih.gov The reaction pathway can be directed to form specific structures; for example, high concentrations of a phenyltrimethoxysilane (B147435) precursor can selectively yield ladder-like PPSQ structures, while lower concentrations may favor the formation of polyhedral oligophenylsilsesquioxanes. rsc.org The condensation of silanol (B1196071) groups is often catalyzed by a weak base. rsc.org The resulting polyorganosiloxanes exhibit excellent thermal stability, hydrophobicity, and dielectric properties. rsc.org

Hyperbranched polymers (HBPs) are three-dimensional macromolecules with a highly branched, dendritic architecture. mdpi.comrsc.org Unlike perfect dendrimers, their structure contains a mixture of linear and branched units. nih.gov This globular architecture results in unique properties such as low viscosity, high solubility, and a high density of terminal functional groups. nih.govnih.gov

Silanes are used in the synthesis of HBPs, creating polymers that merge the benefits of a hyperbranched structure with the properties of organosilicon compounds. mdpi.com Synthetic strategies often involve the polycondensation of ABₓ monomers, where 'A' and 'B' are reactive groups. mdpi.com A silane containing both a hydrolyzable group (like an alkoxide) and a reactive organic group can act as such a monomer. The hydrolysis of the alkoxide to a silanol, followed by condensation, builds the hyperbranched siloxane backbone. mdpi.com The presence of numerous functional end groups on the polymer's periphery allows for further modification, making these materials adaptable for applications in coatings, additives, and nanomaterials. mdpi.comrsc.org

Dendrimers are perfectly branched, monodisperse macromolecules with a precise, radially symmetric structure. nih.gov Their architecture consists of a central core, layers of repeating branch units (generations), and a surface of terminal functional groups. nih.gov The synthesis of dendrimers can be achieved through divergent (core-out) or convergent (surface-in) approaches. nih.govjnsam.com

Organosilicon compounds, including silanes, have been incorporated into every part of the dendrimer structure. Silanes can act as the central core from which branches emanate, or they can be used to build the branching units themselves, creating polysilane dendrimers. mdpi.com For example, a tetra-functional silane can serve as a core, with dendrons attached to it. sapub.org The key step in creating polysilane dendrimers is the selective formation of silicon-silicon bonds. mdpi.com Furthermore, the surface of a pre-formed dendrimer can be functionalized with silane coupling agents. This modification can alter the dendrimer's solubility, reactivity, and ability to interact with other materials, making them suitable for targeted drug delivery, catalysis, and sensor applications. jnsam.comsapub.org

Catalytic Applications in Organic Synthesis

While this compound itself is a silanol, its related hydrosilanes (containing Si-H bonds) are crucial reagents in catalysis, particularly in hydrosilylation reactions. The hydrolysis of these hydrosilanes can yield silanols. nih.gov

Hydrosilylation is a fundamental reaction in organosilicon chemistry involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (alkene) or triple bond (alkyne). nih.govnih.gov This reaction is a highly efficient method for creating carbon-silicon bonds and is widely used in both laboratory synthesis and industrial processes, such as the curing of silicone elastomers. researchgate.net

The reaction typically requires a catalyst, with platinum-based complexes (e.g., Karstedt's catalyst) being the most common. nih.govresearchgate.net However, due to the cost of precious metals, significant research has focused on developing catalysts based on more earth-abundant metals like iron, cobalt, and nickel. nih.govnih.gov

In these reactions, a hydrosilane such as diphenylsilane (B1312307) (Ph₂SiH₂) serves as the source of the Si-H group. nih.govorganic-chemistry.org The choice of catalyst and silane can control the regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of the addition. nih.gov For example, certain cobalt complexes have been shown to selectively catalyze the hydrosilylation of terminal alkynes with diphenylsilane to yield either Z-β-vinylsilanes or α-vinylsilanes with high selectivity. nih.gov The resulting organosilane products are valuable intermediates that can be further transformed into a variety of organic compounds. organic-chemistry.org

Table 2: Catalysts and Selectivity in Hydrosilylation of Alkynes with Diphenylsilane

| Catalyst System | Substrate | Silane | Major Product | Selectivity | Reference |

| Pincer Cobalt Complexes | Terminal Alkynes | Ph₂SiH₂ | Z-β-vinylsilanes | Z-selective | nih.gov |

| Iminopyridine CoCl₂ Complexes | Terminal Alkynes | Ph₂SiH₂ | α-vinylsilanes | High Markovnikov selectivity | nih.gov |

| [Cp*Ru(MeCN)₃]PF₆ | Terminal Alkynes | Various | α-vinylsilanes (1,1-disubstituted) | High regioselectivity | |

| Karstedt's Catalyst (Platinum) | Vinyl-Substituted Silsesquioxanes | Phenylsilanes | anti-Markovnikov products | High regioselectivity | acs.org |

Involvement in Amide Bond Formation and Peptide Chemistry

This compound and its parent compound, diphenylsilane, have emerged as significant reagents in the field of amide bond formation and peptide chemistry. The direct coupling of carboxylic acids with amines is a fundamental transformation in organic synthesis, particularly for the construction of peptides. rsc.orgresearchgate.net Traditional methods often require the use of stoichiometric amounts of coupling reagents, which can lead to significant chemical waste. Diphenylsilane offers a more sustainable approach, acting as a coupling reagent that facilitates the direct amidation of carboxylic acids with both primary and secondary amines. rsc.orgdntb.gov.ua This process is highly efficient, requiring only one equivalent of each reaction partner and generating only hydrogen and a siloxane as by-products, thus minimizing waste. rsc.org

The application of this methodology has been successfully extended to the synthesis of peptides and lactams. The addition of bases such as Hünig's base (DIPEA) and 4-dimethylaminopyridine (B28879) (DMAP) facilitates these more complex transformations. rsc.org This highlights the versatility of diphenylsilane as a reagent in constructing the critical amide linkages that form the backbone of peptides.

Furthermore, diphenylsilane is a key precursor in the synthesis of silanediol (B1258837) peptide isosteres, which are compounds of interest as potential inhibitors of proteolytic enzymes. acs.org The synthesis involves a two-step process to assemble the carbon-silicon backbone of a silane-containing dipeptide fragment. acs.org This begins with the hydrosilylation of an alkene with diphenylsilane, catalyzed by Wilkinson’s catalyst (RhCl(PPh3)3), to create the first carbon-silicon bond. The resulting hydridosilane is then reduced to a silyl (B83357) lithium reagent, which subsequently adds to a chiral sulfinimine to form the second C-Si bond with high diastereoselectivity. acs.org This strategic, sequential functionalization of the two hydride groups on diphenylsilane provides a direct pathway to complex dipeptide mimics. acs.org

The table below summarizes key aspects of diphenylsilane's application in amide and peptide synthesis.

| Application Area | Reagents | Key Features | By-products |

| Direct Amidation | Diphenylsilane, Carboxylic Acid, Amine | Sustainable; Requires 1 equivalent of each partner | Hydrogen, Siloxane |

| Peptide/Lactam Synthesis | Diphenylsilane, DIPEA, DMAP | Extends direct amidation to more complex structures | Hydrogen, Siloxane |

| Silanediol Peptide Isostere Precursors | Diphenylsilane, Alkene, Chiral Sulfinimine, Wilkinson's Catalyst | Sequential C-Si bond formation; High diastereoselectivity | - |

General Catalysis in Other Organic Transformations

This compound and, more commonly, its precursor diphenylsilane, are integral to a wide array of catalytic organic transformations beyond peptide chemistry. Diphenylsilane serves as a versatile hydride source in many reduction reactions. organic-chemistry.org

One significant application is in the hydrosilylation of carbonyl derivatives. organic-chemistry.org In the presence of a catalytic amount of an N-heterocyclic carbene (NHC), diphenylsilane can efficiently reduce aldehydes and ketones. organic-chemistry.org This process is believed to proceed through a hypervalent silicon intermediate that activates both the carbonyl group and the silicon hydride. organic-chemistry.org Similarly, manganese complexes have been shown to effectively catalyze the hydrosilylation of aldehydes and ketones, which is a key step in the synthesis of poly(silylether)s from dicarbonyl compounds. acs.org The asymmetric hydrosilylation of prochiral ketones, catalyzed by metal complexes with chiral ligands (e.g., Rhodium or Titanium), is a powerful method for producing chiral alcohols, which are valuable synthetic intermediates. acs.org

Diphenylsilane is also employed in reductive amination reactions. A catalytic system composed of [RuCl2(p-cymene)]2 and diphenylsilane is highly effective for the reductive amination of aldehydes with anilines, producing secondary and tertiary amines in good yields with high chemoselectivity. organic-chemistry.org While effective for anilines and dialkylamines, some catalytic systems using other silanes have shown limitations with primary alkylamines. organic-chemistry.org

Another key area is the dehydrocoupling of alcohols and phenols with diphenylsilane to form silyl ethers. researchgate.net This reaction, which can be catalyzed by various metal complexes including those of manganese and heavier alkaline-earth metals (Ca, Sr, Ba), is an atom-economical way to form Si-O bonds, with hydrogen gas as the only byproduct. researchgate.netresearchgate.net The hydrolysis of diphenylsilane itself, catalyzed by rhodium(III) and iridium(III) complexes, can be controlled to selectively produce hydrosilanols, hydrosiloxanes, or silanediols. nih.gov

The table below outlines various catalytic transformations involving diphenylsilane.

| Transformation | Catalyst Type | Substrates | Products |

| Hydrosilylation | N-Heterocyclic Carbene (NHC) | Carbonyl derivatives | Silyl ethers |

| Asymmetric Hydrosilylation | Chiral Rhodium or Titanium complexes | Prochiral ketones | Chiral alcohols |

| Reductive Amination | Ruthenium complex | Aldehydes, Anilines | Secondary/Tertiary amines |

| Dehydrocoupling | Alkaline-earth metal complexes | Alcohols, Phenols | Silyl ethers |

| Hydrolysis | Rhodium(III) or Iridium(III) complexes | Diphenylsilane, Water | Hydrosilanols, Siloxanes, Silanediols |

Engineering of Composite Materials for Enhanced Performance

The mechanism of action for these silane coupling agents is based on their bifunctional nature. nbinno.compatsnap.com One end of the silane molecule contains hydrolyzable groups (e.g., alkoxy groups) that react with hydroxyl groups on the surface of the inorganic filler, forming stable covalent siloxane (Si-O-Si) bonds. nbinno.comresearchgate.net The other end of the molecule possesses an organofunctional group (such as vinyl, amino, or methacryloxy) that is compatible with and can co-react with the polymer matrix during curing or processing. nbinno.comresearchgate.net This dual reactivity ensures a durable link between the two dissimilar phases of the composite. patsnap.com

The benefits of using silane coupling agents in composite materials are numerous and significant:

Enhanced Mechanical Properties: By improving interfacial adhesion, silanes significantly increase the tensile strength, flexural modulus, impact strength, and abrasion resistance of the composite. nbinno.com

Improved Durability and Environmental Resistance: The strong chemical bonds formed by silanes protect the composite from degradation caused by moisture, heat, and chemicals. nbinno.compatsnap.com This is particularly important in applications where the material is exposed to harsh environmental conditions.

Better Filler Dispersion: Silanes help in the wetting of the filler by the polymer, leading to a more uniform dispersion and preventing the agglomeration of filler particles. nbinno.com This results in a more homogenous material with consistent properties.

In dental composites, for example, silanization of filler particles is a standard practice to improve the bond between the inorganic fillers and the resin matrix. nih.govnih.gov Studies have shown that applying a silane coupling agent can significantly increase the repair bond strength of aged methacrylate-based resin composites. nih.govnih.govresearchgate.net The effectiveness of the silanization can depend on the amount of silane used, with optimal concentrations leading to better mechanical properties like hardness and degree of conversion. ohi-s.com

The table below summarizes the impact of silane coupling agents on composite material properties.

| Property | Effect of Silane Coupling Agent | Mechanism |

| Mechanical Strength | Increased | Efficient stress transfer from matrix to filler. |

| Durability | Increased | Protection against moisture and chemical degradation at the interface. |

| Filler Dispersion | Improved | Enhanced wetting of filler by the polymer matrix. |

| Repair Bond Strength | Increased | Formation of new chemical bonds with exposed filler particles. |

Applications in Electronics and Sensor Technologies (Non-Biomedical)

Organosilane compounds are indispensable in the electronics and sensor industries due to their unique ability to form durable bonds between inorganic and organic materials. dakenchem.com They are widely used as coupling agents, adhesives, sealants, and surface modifiers to enhance the performance, reliability, and longevity of electronic components. cfmats.comdakenchem.com

In the manufacturing of electronic devices, organosilanes play a critical role in improving the adhesion of polymer layers (such as coatings, encapsulants, and dielectrics) to inorganic substrates like silicon wafers, glass, and metal leads. dakenchem.comnbinno.com This enhanced adhesion is vital for protecting sensitive electronic circuits and semiconductors from moisture, heat, contamination, and mechanical stress. cfmats.com For instance, organosilane-based sealants and conformal coatings are used to protect circuits, connectors, capacitors, and transistors in a wide range of consumer and commercial electronics. cfmats.com

Organosilanes are also key materials in the development of advanced display technologies, such as Organic Light-Emitting Diodes (OLEDs). nbinno.com They function as synthesis intermediates for creating the complex organic molecules required for efficient light emission and also act as coupling agents to improve the adhesion between the various organic layers and the substrate. nbinno.com This improved interfacial integrity is crucial for the durability and operational stability of OLED devices, preventing issues like delamination. nbinno.com

The surface modification properties of organosilanes are also leveraged in the fabrication of chemical sensors. hskbrchemical.comresearchgate.net By forming self-assembled monolayers on sensor surfaces, organosilanes can be used to immobilize specific receptor molecules or to create surfaces with tailored properties (e.g., hydrophobicity) that can enhance the sensitivity and selectivity of the sensor. hskbrchemical.com The ability to precisely control surface chemistry at the molecular level is a key advantage in developing next-generation sensor technologies. researchgate.net The insulating properties of materials derived from organosilanes also help to protect the circuits of televisions and computer displays from heat and dust. cfmats.com

The table below provides an overview of the functions of organosilanes in electronic and sensor applications.

| Application Area | Function of Organosilane | Key Benefit | Examples |

| Electronic Components | Coupling Agent, Sealant, Conformal Coating | Enhanced adhesion, protection from environment | Encapsulating semiconductors, sealing connectors |

| Advanced Displays (OLEDs) | Synthesis Intermediate, Adhesion Promoter | Improved device longevity and performance | Preventing delamination of organic layers |

| Chemical Sensors | Surface Modifier | Increased sensitivity and selectivity | Immobilization of receptor molecules |

| General Electronics | Insulator, Protective Coating | Protection from heat, dust, and moisture | TV and computer displays, mobile phones |

Future Research Directions and Methodological Innovations in Hydroxy Diphenyl Silane Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of organosilanols, including hydroxy(diphenyl)silane, often relies on the hydrolysis of organochlorosilanes, a process that generates stoichiometric amounts of corrosive hydrogen chloride (HCl) as a byproduct. mdpi.comwikipedia.org In alignment with the principles of green chemistry, a significant research thrust is the development of chlorine-free, atom-economical synthetic pathways. mdpi.comchemistryjournals.netresearchgate.net

Key areas of innovation include:

Catalytic Oxidation of Hydrosilanes: Research is focused on the direct, catalytic oxidation of hydrosilanes (R₃Si-H) to silanols (R₃Si-OH). This approach is highly atom-economical, producing only dihydrogen as a byproduct. researchgate.net Various transition-metal catalysts, including those based on ruthenium and iron, have shown high efficacy and selectivity for this transformation under mild conditions. researchgate.netkyoto-u.ac.jp More recently, metal-free, visible-light-mediated photocatalytic methods have emerged as a sustainable alternative, utilizing catalysts like eosin (B541160) Y or organoboron compounds to oxidize silanes in the presence of an oxygen source. mdpi.com These methods bypass the need for noble metals and harsh oxidants. mdpi.com

Direct Synthesis from Silicon: The Müller-Rochow direct process, a cornerstone of the silicone industry, is being re-evaluated to create more environmentally friendly routes to silicon monomers. mdpi.comresearchgate.net Research is exploring the direct reaction of elemental silicon with alcohols instead of organic chlorides, which would eliminate the production of chlorinated byproducts and streamline the synthesis of alkoxysilanes, key precursors to silanols. mdpi.comrsc.org Mechanochemical approaches, which use mechanical force to induce reactions, are also being investigated to carry out this direct synthesis at lower temperatures and with higher efficiency. rsc.org

Alternative Solvents and Reaction Conditions: The move away from volatile and toxic organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids is a major trend. chemistryjournals.net Microwave-assisted synthesis is also being employed to reduce reaction times and energy consumption significantly compared to conventional heating methods. chemistryjournals.net

These green synthetic strategies aim to reduce waste, avoid hazardous reagents, and improve energy efficiency, making the production of this compound and other organosilanols more economically and environmentally viable.

Table 1: Comparison of Synthetic Routes to Organosilanols

| Method | Precursor | Reagents/Catalysts | Byproducts | Key Advantages | Challenges |

|---|---|---|---|---|---|

| Traditional Hydrolysis | R₃Si-Cl | Water | HCl | Well-established, high yield | Corrosive byproduct, not atom-economical |

| Catalytic Oxidation | R₃Si-H | Ru, Fe, or Au catalysts; O₂, H₂O | H₂ | High atom economy, mild conditions, neutral pH | Catalyst cost and removal |

| Photocatalysis | R₃Si-H | Organic dyes (e.g., Eosin Y), O₂, visible light | Minimal | Metal-free, sustainable energy source, room temperature | Scalability, quantum yield efficiency |

| Direct Process | Si metal | Alcohols (e.g., MeOH), Cu catalyst | H₂ | Chlorine-free, uses elemental silicon | High temperatures, catalyst optimization needed |

Exploration of Novel Catalytic Transformations

This compound and its derivatives are increasingly recognized not just as synthetic targets but as versatile reagents and intermediates in catalysis. Their unique properties are being harnessed to develop novel catalytic transformations.

A primary area of research is their application in cross-coupling reactions . Organosilanols are effective nucleophilic partners in palladium-catalyzed reactions like the Hiyama coupling, providing a less toxic and more stable alternative to organotin and organoboron compounds. gelest.comsigmaaldrich.comorganic-chemistry.org Future work is aimed at expanding the scope of these reactions to include challenging substrates and developing fluoride-free activation methods. gelest.comorganic-chemistry.org The in-situ generation of reactive silanolates from silanols using bases like Cs₂CO₃ is a robust strategy that avoids the need for fluoride (B91410) activators. sigmaaldrich.com

Another emerging frontier is the use of the silanol (B1196071) group as a directing group in C-H functionalization reactions. kyoto-u.ac.jp The hydroxyl group can coordinate to a metal center, positioning the catalyst to selectively activate a C-H bond, typically at the ortho-position of an aromatic ring. kyoto-u.ac.jp This allows for the direct and efficient installation of various functional groups, such as alkenyl moieties, without the need for pre-functionalized substrates. kyoto-u.ac.jp

Furthermore, research is exploring the broader utility of silanols in other catalytic processes:

Hydrosilylation: While hydrosilanes are the primary reagents, the corresponding silanols are often key intermediates or byproducts that can influence catalytic cycles.

Reductions: Polymethylhydrosiloxane (PMHS), a polymeric hydrosilane, is a mild, inexpensive, and non-toxic reducing agent that can transfer its hydride to various metal catalysts for reductions of functional groups like nitroarenes. msu.edu The chemistry of the resulting siloxanes is intrinsically linked to silanol intermediates.

Intramolecular Reactions: Tethered silanols can act as internal nucleophiles in reactions like iodoetheration and oxyselenation, enabling the stereoselective synthesis of complex cyclic structures. kyoto-u.ac.jp

The development of new ligands and catalytic systems tailored for organosilanol substrates will continue to be a vibrant area of investigation, promising more selective and efficient synthetic methods. kyoto-u.ac.jpgelest.com

Advanced Characterization of Transient Species and Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Reactions involving this compound often proceed through short-lived, highly reactive intermediates, such as silanols, silanolates, and transient silylium-like species, which are challenging to detect and characterize. rsc.orgacs.org

Future research will increasingly rely on advanced, in-situ spectroscopic techniques to monitor these reactions in real-time. mdpi.comnih.govresearchgate.net

Attenuated Total Reflectance-Infrared (ATR-IR) and Total Internal Reflection (TIR) Raman Spectroscopy: These surface-sensitive techniques are powerful tools for observing the interconversion of chemical species on surfaces. For example, ATR-IR has been used to directly observe the reversible conversion between surface siloxane bonds (Si-O-Si) and hydrogen-bonded silanols on silica (B1680970) films during hydration and dehydration at room temperature. acs.org

Near-Infrared (NIR) Spectroscopy: Inline NIR spectroscopy allows for the real-time monitoring of concentrations of reactants, intermediates, and products within a reaction vessel. nih.gov This has been applied to follow the complex kinetics of sol-gel processes, simultaneously tracking the consumption of water and alkoxysilanes and the formation of alcohol byproducts and polysiloxane networks. nih.gov

Optical Turbidity Scanning and Dynamic Light Scattering: These methods are particularly useful for monitoring sol-gel kinetics, where the hydrolysis of an insoluble silane (B1218182) precursor leads to its solubilization, and subsequent condensation results in particle formation and increased turbidity. mdpi.com

These advanced analytical methods provide a dynamic picture of the reaction progress, enabling the elucidation of complex reaction networks and the identification of key intermediates that govern selectivity and reaction rates. mdpi.comnih.gov This knowledge is invaluable for process optimization and the rational design of more efficient catalytic systems.

Deeper Integration of Computational Chemistry for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the chemistry of organosilanes. rsc.org It provides insights into reaction mechanisms, electronic structures, and thermodynamic properties that are often difficult to obtain experimentally. aip.orgresearchgate.net

Future research will see a deeper integration of computational modeling for the predictive design of molecules and reactions:

Mechanism Elucidation: DFT calculations can map out entire potential energy surfaces for reactions, identifying transition states and calculating activation barriers. rsc.orgaip.org This allows researchers to distinguish between competing pathways and understand the origins of regio- and stereoselectivity. For instance, DFT studies have been used to calculate the activation energies for different hydrolysis and heterolytic scission pathways of silyl (B83357) ester bonds, revealing the most likely reaction channels under different conditions. aip.org

Predicting Reactivity and Properties: Quantitative Structure-Property Relationship (QSPR) models, which use computational descriptors (topological indices) to predict physical properties, are being developed for silane compounds. researchgate.net These models can accurately estimate properties like boiling point, density, and refractive index, accelerating the discovery of new materials with desired characteristics. researchgate.net DFT is also used to calculate properties like pKa values for silanols, providing a quantitative measure of their acidity, which is crucial for understanding their reactivity. researchgate.net

Catalyst and Materials Design: Computational screening can be used to design new catalysts with enhanced activity and selectivity for transformations involving this compound. By modeling the interaction between the silanol, the substrate, and the catalyst, researchers can rationally modify ligand structures or metal centers to improve performance. Similarly, computational tools can help design new silane-based materials by predicting their structural and electronic properties. researchgate.net

Table 2: Computationally Derived Properties of Silanols and Related Species

| Property | Method | Finding | Significance | Reference |

|---|---|---|---|---|

| Activation Energy (Eₐ) | DFT | Eₐ for hydrolysis of a silyl ester bond at the Si-O(alkoxy) position was calculated to be 74 kJ/mol. | Identifies the most kinetically favorable reaction pathway for bond cleavage without external force. | aip.org |

| Reaction Rate Constant (k) | DFT | The rate constant for the neutral hydrolysis of the Si-O(alkoxy) bond was calculated as 3.4 x 10⁻⁴ s⁻¹. | Quantifies reaction speed and confirms this pathway as the most likely for the neutral molecule. | aip.org |

| Acidity (pKa) | DFT | The pKa of Et₃SiOH is estimated at 13.6, significantly more acidic than its carbon analog, tert-butyl alcohol (pKa ≈ 19). | Explains the ability of silanols to be deprotonated in aqueous solution, forming reactive silanolates. | wikipedia.org |

| Surface Energy | DFT | Calculations of Gibbs surface free energies for hydroxylated silica surfaces. | Predicts the morphological evolution and stable crystal faces of silica nanoparticles under different conditions. | acs.org |

Expanding Applications in Next-Generation Materials Science

The unique combination of organic functionality and inorganic character imparted by the this compound moiety makes it a valuable building block for next-generation materials. chemrxiv.org Future research will focus on leveraging its properties to create advanced materials with tailored performance for a wide range of applications.